molecular formula C18H17N5O4S2 B1229954 3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide

3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide

Cat. No.: B1229954
M. Wt: 431.5 g/mol
InChI Key: PDZHTLVMZXEBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide is an aryl sulfide.

Scientific Research Applications

Synthesis and Derivative Compounds

  • The compound is related to the synthesis of substituted 1,2,4-triazoles, known for their wide spectrum of pharmacological, medical, and biological activities. These activities include anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects (Daoud et al., 2010).

Anticancer Applications

  • Derivatives of 1,2,4-triazole, including closely related compounds, have been reported for their anticancer properties. They have been shown to exhibit significant cytotoxicity against various cancer cell lines, including human melanoma, breast cancer, and pancreatic carcinoma (Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Properties

  • Compounds related to 1,2,4-triazole, sharing a similar chemical structure, have been synthesized and evaluated for their antimicrobial and antifungal activities. They have shown significant activity against various bacterial and fungal species (Roy et al., 2005).

Luminescence Sensitization

  • Thiophenyl-derivatized nitrobenzoic acid ligands, which are structurally related, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence. The study demonstrates the utility of these compounds in enhancing luminescence efficiency (Viswanathan & Bettencourt-Dias, 2006).

Synthesis and Structural Analysis

  • Studies have been conducted on the synthesis and structural analysis of compounds containing the 1,2,4-triazole unit. These studies include the development of methods for obtaining new derivatives and confirming their structure using modern physical and chemical analysis methods (Rud et al., 2016).

Properties

Molecular Formula

C18H17N5O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

3-nitro-4-[[4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]benzamide

InChI

InChI=1S/C18H17N5O4S2/c19-16(24)11-5-6-14(13(9-11)23(25)26)29-18-21-20-17(15-4-2-8-28-15)22(18)10-12-3-1-7-27-12/h2,4-6,8-9,12H,1,3,7,10H2,(H2,19,24)

InChI Key

PDZHTLVMZXEBHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NN=C2SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-])C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide
Reactant of Route 2
3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide
Reactant of Route 3
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3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide
Reactant of Route 4
3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide
Reactant of Route 5
3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide
Reactant of Route 6
Reactant of Route 6
3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide

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